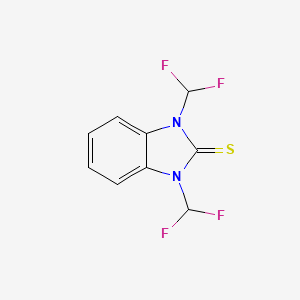

1,3-Bis(difluoromethyl)benzimidazole-2-thione

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1,3-Bis(difluoromethyl)benzimidazole-2-thione typically involves the reaction of benzimidazole derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Alkylation and Cyclization Reactions

Benzimidazole-2-thiones undergo alkylation at the thione sulfur or nitrogen atoms, depending on reaction conditions. For example:

-

Reaction of 1H-benzo[d]imidazole-2(3H)-thione (1 ) with dibromopropane in ethanol and triethylamine yielded 3,4-dihydro-2H- thiazino[3,2-a]benzimidazole (9 ) via intramolecular cyclization rather than bis-alkylation .

-

Alkylation with 1-bromobutane produced 2-(butylthio)-1H-benzimidazole (8 ), where the acetyl group was cleaved by the base .

For 1,3-bis(difluoromethyl)benzimidazole-2-thione, the electron-withdrawing difluoromethyl groups would likely increase the electrophilicity of the thione sulfur, favoring nucleophilic substitution or cyclization pathways.

Table 1: Example Alkylation Reactions of Benzimidazole-2-thione Derivatives

Acylation Reactions

Acylation of benzimidazole-2-thiones often occurs at the NH group. For instance:

-

Treatment of 1 with acetic anhydride produced 1-(2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl)ethanone (2 ), confirmed by IR (C=O at 1716 cm⁻¹) and ¹³C-NMR (C=O at δ 171.1 ppm) .

-

The acetyl group in 2 was labile under basic conditions, reverting to the parent thione during alkylation .

The bis(difluoromethyl) substituents may sterically hinder acylation at the NH site, potentially directing reactivity toward the thione sulfur instead.

Nucleophilic Substitution

Benzimidazole-2-thiones react with nucleophiles such as alkoxides or amines:

-

Reaction of a macrocyclic aminal with alcohols or ethers yielded 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones (7a–f ) via nucleophilic attack at the methylene carbons adjacent to sulfur .

Table 2: Nucleophilic Substitution with Benzimidazole-2-thiones

For the bis(difluoromethyl) analog, nucleophilic substitution at the methylene groups adjacent to sulfur might be less favorable due to steric and electronic effects.

Oxidation and Redox Reactions

Benzimidazole-2-thiones are susceptible to oxidation:

-

Air oxidation of 1-(alkoxymethyl)-1,3-dihydro-2H-benzimidazoles (14a–f ) yielded 1-(alkoxymethyl)-1H-benzimidazoles (8a–f ) .

-

The thione group in 3H-1,2-dithiole-3-thiones underwent elimination of sulfur atoms to form fused thiazines .

The difluoromethyl groups could stabilize the thione against oxidation, altering reaction pathways compared to non-fluorinated analogs.

Biological Activity Considerations

While not a direct chemical reaction, substituents like difluoromethyl groups influence bioactivity:

-

N-Alkylated benzimidazole derivatives showed enhanced antiproliferative and antimicrobial activities due to increased lipophilicity .

-

Compound 2g (N-heptyl-2-phenyl-1H-benzimidazole) exhibited MIC values of 4–8 μg/mL against Gram-positive bacteria .

The bis(difluoromethyl) variant may exhibit unique biological interactions, warranting further study.

Theoretical Reactivity Predictions

-

Electronic Effects : Difluoromethyl groups are strongly electron-withdrawing, polarizing the thione group and enhancing electrophilicity at sulfur.

-

Steric Effects : The bulky substituents may impede reactions at the NH site, favoring thione-centered reactivity.

-

Stability : Fluorine’s inductive effect could increase thermal and oxidative stability compared to non-fluorinated analogs.

Aplicaciones Científicas De Investigación

1,3-Bis(difluoromethyl)benzimidazole-2-thione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(difluoromethyl)benzimidazole-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action include the modulation of oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

1,3-Bis(difluoromethyl)benzimidazole-2-thione can be compared with other similar compounds such as:

1,3-bis-(Trifluoromethyl)benzimidazole-2-thione: This compound has an additional fluorine atom, which may enhance its reactivity and binding affinity.

1,3-bis-(Methyl)benzimidazole-2-thione: The absence of fluorine atoms in this compound results in different chemical properties and reactivity.

1,3-bis-(Chloromethyl)benzimidazole-2-thione: The presence of chlorine atoms can lead to different substitution reactions and biological activities.

The uniqueness of this compound lies in its difluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1,3-Bis(difluoromethyl)benzimidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 284.23 g/mol.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

The compound showed comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.29 |

| HeLa (Cervical Cancer) | 1.26 |

| A549 (Lung Cancer) | 2.96 |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by significant changes in cell morphology and viability upon treatment .

Anti-inflammatory Activity

The compound has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In a study comparing its efficacy to dexamethasone, it was found that:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Dexamethasone | 89% | 78% |

| This compound | 83% | 72% |

These results indicate that the compound may serve as a promising candidate for treating inflammatory diseases .

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit key enzymes involved in inflammatory responses and microbial metabolism .

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the effectiveness of the compound against resistant strains of bacteria in wound infections. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

- Cancer Cell Line Study : Research involving MCF-7 cells showed that treatment with the compound resulted in a marked increase in apoptosis markers after 48 hours of exposure, highlighting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

1,3-bis(difluoromethyl)benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2S/c10-7(11)14-5-3-1-2-4-6(5)15(8(12)13)9(14)16/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRSDJOFRROLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)N2C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355541 | |

| Record name | 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329269-79-6 | |

| Record name | 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.